5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one
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Overview
Description
5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one is a synthetic organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an undec-2-en-4-one backbone. This compound is often used in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base. This protection step is crucial to prevent unwanted reactions at the hydroxyl sites during subsequent synthetic steps . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The protected silyl ether intermediates are often purified using chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enone moiety to alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Fluoride ions (F⁻) are often employed to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one involves the reactivity of the silyl ether group. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The removal of the silyl group is typically achieved using fluoride ions, which cleave the Si-O bond .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl-protected compound used in organic synthesis.
tert-Butyldimethylsilyloxyfuranone: Used in the synthesis of complex organic molecules.
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one is unique due to its specific structure, which combines the reactivity of an enone with the protective properties of a silyl ether. This makes it a versatile intermediate in organic synthesis, allowing for selective functionalization and modification of complex molecules.
Properties
CAS No. |
104132-18-5 |
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Molecular Formula |
C17H34O2Si |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxyundec-2-en-4-one |
InChI |
InChI=1S/C17H34O2Si/c1-8-10-11-12-14-16(15(18)13-9-2)19-20(6,7)17(3,4)5/h9,13,16H,8,10-12,14H2,1-7H3 |
InChI Key |
HTFBMTJAKVBYAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)C=CC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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